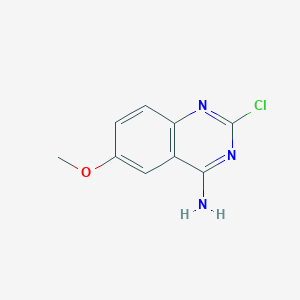

2-Chloro-6-methoxyquinazolin-4-amine

Description

Contextualization within Quinazoline (B50416) Chemistry and Heterocyclic Compounds

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry. scbt.com Nitrogen-containing heterocycles are especially prominent as they form the core structure of countless natural products and synthetic drugs. scbt.comnih.gov The quinazoline nucleus, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nist.gov This arrangement confers a unique electronic and structural profile, making it a "privileged structure" in drug development—a molecular framework that is capable of binding to multiple biological targets. nih.gov

2-Chloro-6-methoxyquinazolin-4-amine is a specific derivative of this core structure. Its chemical identity is defined by key functional groups attached to the quinazoline skeleton: a chloro group at the 2-position, an amine group at the 4-position, and a methoxy (B1213986) group at the 6-position. The chlorine atom at the C-2 position and the amine at the C-4 position are particularly important from a synthetic standpoint, serving as reactive handles for further chemical modification. scbt.comderpharmachemica.com This allows chemists to use the compound as a versatile building block to construct a wide array of more complex molecules. acs.orgajchem-a.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 63590-63-6 |

| Molecular Formula | C₉H₈ClN₃O |

| Molecular Weight | 209.63 g/mol |

Significance in Medicinal Chemistry and Drug Discovery

The quinazoline scaffold is associated with an extensive range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties. nist.govebi.ac.ukstressmarq.com The significance of this compound lies in its role as a key intermediate for accessing novel quinazoline derivatives with therapeutic potential. google.comresearchgate.net

Research has demonstrated that substitutions at the 2, 4, and 6-positions of the quinazoline ring are critical for modulating biological activity. scbt.comajchem-a.com For instance, the 4-anilinoquinazoline (B1210976) structure (where an aniline (B41778) group is attached at the 4-position) is a well-established pharmacophore for inhibiting protein kinases, which are crucial targets in cancer therapy. fda.govnih.gov Compounds like this compound are instrumental in synthesizing these types of kinase inhibitors. The chloro group can be readily displaced by various nucleophiles, and the amino group can be modified to build diverse molecular architectures, enabling the exploration of structure-activity relationships. derpharmachemica.comacs.org This strategic derivatization has led to the development of highly potent and selective inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and p21-Activated Kinase 4 (PAK4). acs.orgnih.gov

Historical Perspective of Quinazoline-Based Compounds in Therapeutic Development

The therapeutic journey of quinazoline derivatives spans several decades and diverse medical applications. An early, notorious example is Methaqualone, first synthesized in 1951. creationwiki.org Initially used as a sedative and hypnotic, its high potential for abuse led to its withdrawal from the market. drugs.comdrugbank.com

In the latter half of the 20th century, more targeted therapeutic applications emerged. Prazosin, an antihypertensive agent that acts by blocking α1-adrenergic receptors, was approved in 1976 and demonstrated the versatility of the quinazoline scaffold beyond central nervous system effects. drugs.comebi.ac.uk

The most significant impact of quinazoline chemistry has been in oncology, beginning in the early 2000s. A series of potent tyrosine kinase inhibitors (TKIs) based on the 4-anilinoquinazoline scaffold revolutionized the treatment of certain cancers. Gefitinib (approved in 2003) and Erlotinib (approved in 2004) were among the first drugs to specifically target EGFR, offering a new line of treatment for non-small cell lung cancer. nih.govdrugfuture.comresearchgate.net Subsequently, Lapatinib (approved in 2007) and Afatinib (approved in 2013) were developed as dual inhibitors of EGFR and another receptor, HER2, further expanding the arsenal (B13267) against breast and other cancers. scbt.comnih.govwikipedia.org This history underscores the enduring importance of the quinazoline framework and highlights the role of foundational intermediates like this compound in the ongoing discovery of new medicines.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-14-5-2-3-7-6(4-5)8(11)13-9(10)12-7/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCVIJNMHJDGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605184 | |

| Record name | 2-Chloro-6-methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63590-63-6 | |

| Record name | 2-Chloro-6-methoxy-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Chloro 6 Methoxyquinazolin 4 Amine and Its Analogs

Precursor-Based Synthesis Approaches

The construction of the target molecule often relies on the strategic synthesis of key precursors, which are then elaborated to the final product. Common strategies begin with appropriately substituted dichloroquinazolines, benzaldehydes, or simpler aromatic compounds.

A prevalent and efficient method for synthesizing 2-chloro-6-methoxyquinazolin-4-amine and its analogs involves the use of a 2,4-dichloro-6-methoxyquinazoline (B11855) precursor. This approach hinges on the differential reactivity of the two chlorine atoms on the quinazoline (B50416) core. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. nih.govstackexchange.com This regioselectivity is attributed to the electronic properties of the pyrimidine (B1678525) ring within the quinazoline system. stackexchange.com

The synthesis proceeds via a regioselective SNAr reaction, where an amine nucleophile selectively displaces the C4-chloro group. This reaction is typically carried out by treating the 2,4-dichloroquinazoline (B46505) intermediate with ammonia (B1221849) or a primary amine in a suitable solvent. nih.govderpharmachemica.comresearchgate.net The greater contribution of the C4 carbon's atomic orbitals to the Lowest Unoccupied Molecular Orbital (LUMO) of the dichloroquinazoline precursor helps explain this observed regioselectivity. nih.gov The reaction is often facilitated by a base, such as N,N-diisopropylethylamine (DIPEA) or sodium acetate, and can be performed in various solvents like dioxane, ethanol, or tetrahydrofuran (B95107) (THF), with temperatures ranging from room temperature to around 80 °C. nih.gov

The general scheme for this approach is the reaction of 2,4-dichloro-6-methoxyquinazoline with an amine, leading to the selective formation of the 4-amino product. nih.gov

Table 1: Synthesis of 2-Chloro-4-aminoquinazoline Analogs from Dichloro Precursors This interactive table summarizes reaction conditions for the regioselective amination of 2,4-dichloroquinazoline precursors.

| Precursor | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) | Aniline (B41778) Derivatives | iPr2NEt (DIPEA) | Dioxane | 80 | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines | 60 | nih.gov |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline Derivatives | - | Isopropanol (B130326) | Reflux | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines | Satisfactory | derpharmachemica.comresearchgate.net |

| 2,4-dichloroquinazoline | Aliphatic Amines | Et3N | THF | Room Temp | 2-chloro-4-(aliphaticamino)quinazolines | N/A | nih.gov |

Substituted benzaldehydes serve as versatile starting materials for the multi-step synthesis of the quinazoline core. A typical route starting from a benzaldehyde (B42025) derivative, such as veratraldehyde (3,4-dimethoxybenzaldehyde), involves several transformations to build the necessary functionalities for cyclization. google.com

A representative pathway includes the following steps:

Oxidation: The aldehyde group is oxidized to a carboxylic acid. For example, veratraldehyde is oxidized to 3,4-dimethoxybenzoic acid.

Nitration: A nitro group is introduced onto the aromatic ring, typically ortho to the newly formed carboxyl group, yielding a 2-nitrobenzoic acid derivative.

Reduction: The nitro group is reduced to an amino group, forming an anthranilic acid derivative (e.g., 4,5-dimethoxy-2-aminobenzoic acid). google.com

Cyclization: This anthranilic acid derivative is then cyclized to form the quinazolinedione core. This can be achieved by reacting with reagents like sodium cyanate (B1221674) or urea (B33335). google.comresearchgate.net

Chlorination: The resulting quinazolinedione is subsequently chlorinated, often using phosphorus oxychloride, to yield the 2,4-dichloroquinazoline precursor, which can then be aminated as described in section 2.1.1. google.com

This multi-step sequence demonstrates how a simple substituted benzaldehyde can be methodically converted into the key dichloro-precursor required for the final amination step. google.com

The synthesis of this compound can also commence from even simpler aromatic compounds, such as veratrole (1,2-dimethoxybenzene). google.com This bottom-up approach requires the systematic introduction of the necessary functional groups to construct the heterocyclic system.

A documented synthesis for a closely related analog starting from veratrole involves five main steps: google.com

Nitration: Veratrole is nitrated to introduce a nitro group, yielding 3,4-dimethoxynitrobenzene.

Reduction: The nitro group is reduced to an amine via catalytic hydrogenation to produce 3,4-dimethoxyaniline.

Ureaization: The aniline derivative is reacted with triphosgene (B27547) and cyanamide (B42294) to form a phenyl cyano carbamide intermediate.

Cyclohydrolysis: This intermediate undergoes cyclization and hydrolysis in the presence of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to directly form the 2-chloro-4-amino-6,7-dimethoxyquinazoline product. google.com

This route is advantageous as it builds the final substituted quinazoline directly without necessarily isolating the dichloro- intermediate, although it involves several steps starting from a basic aromatic building block. google.com Another common starting point is an appropriately substituted anthranilic acid, which can be cyclized with urea to form a quinazolinedione, followed by chlorination and amination. researchgate.net

Key Synthetic Transformations

Regardless of the initial starting materials, the synthesis of this compound relies on a few critical chemical transformations. The most important of these are the chlorination of the quinazolinone intermediate and the subsequent amination of the quinazoline core.

The conversion of a quinazolin-2,4-dione or a 4-quinazolinone to its corresponding chloro-derivative is a crucial step in many synthetic pathways. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation. derpharmachemica.comnih.govresearchgate.net The reaction typically involves heating the quinazolinone substrate in neat POCl₃, sometimes with an added base like N,N-dimethylaniline or diisopropylethylamine (DIPEA) to facilitate the reaction. derpharmachemica.comresearchgate.net

Research has shown that the chlorination of 4-quinazolones with POCl₃ occurs in two distinct stages that can be controlled by temperature. nih.gov

Phosphorylation: An initial reaction occurs at lower temperatures (below 25 °C) where the quinazolone is phosphorylated by POCl₃. This forms various phosphorylated intermediates. nih.gov

Chlorination: Upon heating to higher temperatures (70-90 °C), these phosphorylated intermediates are cleanly converted into the corresponding chloroquinazoline. The product formation arises exclusively from the reaction of O-phosphorylated intermediates with a chloride ion. nih.gov

Table 2: Chlorination of Quinazolinone Precursors This interactive table provides examples of chlorination conditions for quinazolinone derivatives.

| Substrate | Reagent(s) | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 6,7-dimethoxy quinazolin-2,4-dione | POCl₃, N,N-dimethylaniline | - | Reflux, 5h | 2,4-dichloro-6,7-dimethoxyquinazoline | derpharmachemica.com |

| Guanine (a purine, related core) | POCl₃, Dimethylformamide | Dichloroethane | Heat, 60-65 °C | 2-amino-6-chloropurine | google.com |

| Quinazolinone | POCl₃ | Neat | Reflux | Chloroquinazoline | researchgate.net |

| Quinazolinone | POCl₃, PCl₅ | - | Fused on water bath | Chloroquinazoline | researchgate.net |

Amination is the final and defining step in synthesizing this compound from its dichloro-precursor. As detailed in section 2.1.1, this transformation is a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The key feature of this reaction is its high regioselectivity for the C4 position. When 2,4-dichloro-6-methoxyquinazoline is treated with one equivalent of an amine, the substitution occurs almost exclusively at C4, leaving the C2-chloro group intact. nih.govderpharmachemica.comresearchgate.net

This selectivity arises because the pyrimidine portion of the quinazoline ring is electron-deficient, activating both chlorine atoms for nucleophilic attack. However, after the first amination occurs, the electron-donating nature of the newly introduced amino group deactivates the ring towards further substitution. Therefore, replacing the second chlorine atom at the C2 position requires more forcing conditions, such as higher temperatures. stackexchange.com This differential reactivity allows for the controlled and selective synthesis of 2-chloro-4-aminoquinazolines.

The reaction is versatile, accommodating a wide range of amine nucleophiles, including ammonia, primary aliphatic amines, and anilines, under various conditions to produce a diverse library of 4-aminoquinazoline derivatives. nih.gov

Alkylation and Etherification Strategies

The synthesis of this compound and its analogs often involves the strategic introduction of alkoxy groups, such as the methoxy (B1213986) group at the C-6 position, which is a key structural feature. This is typically achieved through etherification reactions on precursor molecules. For instance, in pathways starting from materials like vanillin, a methylation step is integral to forming the required dimethoxy substitution pattern before subsequent cyclization and functional group transformations. google.com

Furthermore, the generation of diverse analogs often relies on the alkylation or arylation of the amino group at the C-4 position. While not a direct alkylation of the target compound, a common strategy involves a precursor, 2,4-dichloro-6,7-dimethoxy quinazoline, which is reacted with various aniline derivatives. This nucleophilic substitution reaction, where an aryl amine displaces the chlorine at the C-4 position, is a critical step in creating a library of N-substituted analogs. researchgate.netderpharmachemica.com This reaction is typically carried out by refluxing the dichloroquinazoline intermediate with the desired aniline derivative in a solvent such as isopropanol for several hours. researchgate.netderpharmachemica.com

A study detailed the synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives by refluxing 2,4-dichloro-6,7-dimethoxy quinazoline with various substituted anilines in isopropanol, resulting in satisfactory yields of the desired products. researchgate.netderpharmachemica.com This highlights a key derivatization strategy focused on the C-4 position.

Cyclization and Hydrolysis Reactions

Cyclization is a fundamental process in forming the core quinazoline ring system. One documented method begins with starting materials like veratrole, which undergoes nitration, reduction, and ureaization to form an intermediate that is then subjected to a cyclization-hydrolysis sequence. google.com In this sequence, the cyclization is achieved using a mixture of phosphorus pentachloride and phosphorus oxychloride. google.com The reaction temperature is maintained between 10-120 °C for 2-5 hours. google.com

Following the cyclization, a hydrolysis step is often necessary. This is typically performed using an organic acid, such as formic acid or acetic acid, or an inorganic acid like hydrochloric acid. google.com The acid concentration for hydrolysis ranges from 5-30%, with reaction temperatures between 10-100 °C for a duration of 20-60 minutes. google.com

Another approach to forming the quinazoline core involves the chlorination of a 6,7-dimethoxy quinazolin-2,4-dione intermediate. This is accomplished by refluxing the dione (B5365651) with phosphorous oxychloride (POCl₃) in the presence of a catalyst like N,N-dimethylaniline for approximately 5 hours. After cooling, the reaction mixture is poured into ice-cold water, causing the chlorinated product, 2,4-dichloro-6,7-dimethoxy quinazoline, to precipitate. researchgate.netderpharmachemica.com This intermediate is then carried forward for further functionalization.

A novel and efficient approach involves the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. organic-chemistry.org This method uses an iron-HCl system to facilitate a tandem condensation with an amine followed by the reductive cyclization, leading to N4-substituted 2,4-diaminoquinazolines in high yields. organic-chemistry.org

Optimization of Synthetic Pathways and Yields

In the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, optimization efforts have targeted the final amination step. One method involves dissolving the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate in aqueous ammonia and heating the mixture. google.com The reaction conditions can be fine-tuned to improve yields and reaction times. For example, reacting the intermediate in 20% ammoniacal liquor at 40°C for 6 hours provides the target compound, while another set of conditions uses 22% ammoniacal liquor at 55°C for 11 hours. google.com A third variation involves 25% ammoniacal liquor at 75°C for 16 hours. google.com

The following table summarizes the optimization of the amination step under different conditions:

| Ammonia Concentration | Reaction Temperature (°C) | Reaction Time (hours) |

| 20% | 40 | 6 |

| 22% | 55 | 11 |

| 25% | 75 | 16 |

| Table based on data from patent CN101353328B google.com |

Further optimization involves the chlorination step itself. The conversion of 6,7-dimethoxy quinazolin-2,4-diones to 2,4-dichloro-6,7-dimethoxy quinazoline is efficiently achieved by refluxing with phosphorous oxychloride and N,N-dimethylaniline for 5 hours. researchgate.netderpharmachemica.com This standardized procedure provides the necessary intermediate for subsequent reactions in satisfactory yields. researchgate.net

Novel Synthetic Approaches and Catalyst Applications

Recent advancements in synthetic chemistry have led to novel and more efficient routes for producing quinazoline derivatives. A significant development is the use of cascade reactions, which allow for the formation of complex molecules in a single pot through a sequence of intramolecular transformations. One such innovative method is the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-HCl system. organic-chemistry.org This approach provides an efficient pathway to N4-substituted 2,4-diaminoquinazolines, tolerating a wide range of functional groups and enabling the one-pot synthesis of fused heterocyclic systems. organic-chemistry.org This methodology is noted as a practical and economical alternative to traditional methods that often require harsh conditions or yield modest results. organic-chemistry.org

The use of specific catalysts is also a key area of innovation. In the synthesis of 2,4-dichloro-6,7-dimethoxy quinazoline from the corresponding dione, N,N-dimethylaniline is employed as a catalyst alongside phosphorous oxychloride to facilitate the chlorination reaction. researchgate.netderpharmachemica.com While iron is used in the reductive cyclization cascade, its role is that of a reagent in a classical reduction system (iron powder with hydrochloric acid) rather than a catalyst in the modern sense. organic-chemistry.org

The development of synthetic methods for related heterocyclic systems, such as 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, also informs potential new strategies. The optimized synthesis of this compound from inexpensive starting materials like 4-methoxyaniline through a three-step sequence (cyclization, nitrification, chlorination) highlights a pathway that is simple, uses mild conditions, and is scalable for industrial production with high yields. atlantis-press.com Such streamlined, high-yield processes represent a significant goal in the ongoing development of synthetic strategies for quinazoline-based compounds.

Chemical Reactivity and Derivatization of 2 Chloro 6 Methoxyquinazolin 4 Amine

Nucleophilic Substitution Reactions of the Chloro Group

The chloro group at the C-2 position of the quinazoline (B50416) ring is susceptible to nucleophilic aromatic substitution (SNAr). While studies on quinazolines often show that a chloro group at the C-4 position is more reactive, the C-2 chloro substituent can also be displaced by various nucleophiles. This reaction is a cornerstone for creating a diverse library of quinazoline derivatives.

The substitution is typically achieved by reacting 2-chloro-6-methoxyquinazolin-4-amine with a nucleophile, often an amine, in a suitable solvent and sometimes under heating or microwave irradiation to facilitate the reaction. nih.gov The general mechanism involves the nucleophilic attack on the electron-deficient C-2 carbon, followed by the departure of the chloride ion.

Research on analogous structures, such as 2,4-dichloroquinazolines, consistently shows that nucleophilic attack preferentially occurs at the 4-position first. mdpi.com However, once the 4-position is substituted (in this case, with an amino group), the remaining chloro group at the 2-position can be replaced. For instance, the synthesis of 2,4-diaminoquinazoline derivatives often proceeds through a sequential substitution pathway where the C-2 chloro group is displaced in a second step. mdpi.com

Various primary and secondary amines can be used as nucleophiles to displace the chloro group, leading to the formation of N-substituted 2-aminoquinazoline (B112073) derivatives. nih.govbeilstein-journals.org The reaction conditions can be tailored, with methods ranging from conventional heating under reflux for several hours to more rapid microwave-assisted syntheses. nih.govderpharmachemica.com

Table 1: Examples of Nucleophilic Substitution on Chloroquinazoline Analogs Note: This table includes data from structurally similar quinazoline compounds to illustrate the reactivity of the chloro group.

| Starting Material | Nucleophile | Conditions | Product | Reference |

| 2,4-Dichloro-6,7-dimethoxyquinazoline (B120542) | Aniline (B41778) derivatives | Isopropanol (B130326), reflux, 6h | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives | derpharmachemica.com |

| 4-Chloroquinazolines | Primary/Secondary amines | Various, including microwave irradiation | 4-Aminoquinazolines | nih.govbeilstein-journals.org |

| 4-Chloro-2-(pyridin-2-yl)quinazoline | Various amines | SNAr transformation | 4-Amino-2-(pyridin-2-yl)quinazoline derivatives | acs.org |

Electrophilic Aromatic Substitution Potentials

The benzene (B151609) ring portion of the this compound scaffold is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups. The methoxy group is an ortho-, para-director, activating the C-5 and C-7 positions. The amino group at C-4 strongly activates the pyrimidine (B1678525) ring, but its influence extends to the benzene ring as well. Conversely, the chloro group at C-2 is a deactivating group but also directs incoming electrophiles to the ortho and para positions.

Considering the combined effects:

C-5 position: Activated by the para-directing methoxy group at C-6.

C-7 position: Activated by the ortho-directing methoxy group at C-6.

C-8 position: Less sterically hindered compared to C-5, but electronically less favored than C-5 and C-7.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur primarily at the C-5 or C-7 positions, with the precise outcome depending on the specific reagents and reaction conditions. For example, nitration of a similar 1,4-benzodioxin-5-carboxylic acid structure, a precursor to a quinazoline-like system, proceeds as expected. nih.gov

Transformations Involving Methoxy and Amino Groups

The methoxy group at the C-6 position can be converted into a hydroxyl group through demethylation. This transformation is typically achieved using strong acids or specific demethylating agents. Reagents like boron tribromide (BBr₃) in a solvent such as dichloromethane (B109758) are effective for cleaving aryl methyl ethers to yield the corresponding phenols. nih.gov This reaction allows for the introduction of a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification.

The primary amino group at the C-4 position is nucleophilic and can readily undergo acylation reactions. This involves treating the compound with an acylating agent, such as an acid chloride or an anhydride (B1165640), in the presence of a base. The reaction results in the formation of an N-acyl derivative (an amide). This transformation can be useful for modifying the compound's properties or for protecting the amino group during subsequent reaction steps. For example, the synthesis of N-(4-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yloxy)-2-methylphenyl)acetamide involves the use of acetic anhydride to protect an amino group. nih.gov

The primary aromatic amine at the C-4 position can be converted into a diazonium salt. This reaction, known as diazotization, is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction . wikipedia.orgbyjus.com In a Sandmeyer reaction, the diazonium group (-N₂⁺) is replaced by a nucleophile, catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.org This provides a powerful method to introduce a range of substituents that are otherwise difficult to install directly.

Common Sandmeyer and related transformations include:

Chlorination, Bromination, and Cyanation: Using CuCl, CuBr, or CuCN, respectively, to replace the diazonium group with -Cl, -Br, or -CN. wikipedia.org

Hydroxylation: Heating the diazonium salt in water can introduce a hydroxyl group, converting the 4-aminoquinazoline into a 4-quinazolone. wikipedia.orgmasterorganicchemistry.com

Fluorination: The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, can be used to install a fluorine atom. masterorganicchemistry.com

This sequence of diazotization followed by substitution dramatically expands the range of accessible derivatives from the this compound core.

Synthesis of Structural Analogs and Derivatives

This compound serves as a key building block for the synthesis of a wide array of structural analogs and derivatives, many of which are explored for their biological activities. derpharmachemica.comnih.gov The reactivity of the chloro and amino groups allows for systematic structural modifications.

Synthetic strategies often involve:

Substitution at C-2: The chloro group can be displaced by various nucleophiles, including different amines, thiols, or alkoxides, to generate diverse 2-substituted-6-methoxyquinazolin-4-amine libraries. derpharmachemica.comacs.org

Modification of the C-4 Amino Group: The amino group can be N-alkylated or N-acylated to introduce different substituents.

Derivatization of the Benzene Ring: As discussed, electrophilic substitution can introduce new functional groups onto the aromatic portion of the molecule.

For example, a common approach involves reacting a 2,4-dichloroquinazoline (B46505) precursor with a substituted aniline to form a 2-chloro-4-(arylamino)quinazoline, which is a close analog. mdpi.comderpharmachemica.com This intermediate can then undergo a second nucleophilic substitution at the C-2 position. These multi-step synthetic routes enable the creation of complex quinazoline derivatives with tailored properties. nih.govgoogle.com

Table 2: Examples of Synthetic Strategies for Quinazoline Derivatives

| Precursor | Reaction Type | Reagents | Resulting Derivative Class | Reference |

| 6,7-Dimethoxy-2,4-dichloroquinazoline | Nucleophilic Substitution | Aniline derivatives | 2-Chloro-4-(arylamino)quinazolines | mdpi.comderpharmachemica.com |

| 2-Amino-3-nitrobenzoic acid | Cyclization/Functionalization | Various | 2-Substituted quinazolin-4(3H)-ones | nih.gov |

| 4-Chloroquinazoline | Nucleophilic Substitution (Microwave) | Aryl heterocyclic amines | N-Arylheterocyclic-4-aminoquinazolines | nih.gov |

| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | Nucleophilic Substitution | 2-(Pyrrolidin-3-yl)pyridine | Pyridinyl-pyrrolidinyl-pyrazolo[3,4-d]pyrimidines | acs.org |

Pharmacological Applications and Biological Activities of 2 Chloro 6 Methoxyquinazolin 4 Amine and Its Derivatives

Anticancer Activity

Derivatives of 2-Chloro-6-methoxyquinazolin-4-amine have been investigated extensively for their potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer signaling, modulation of the cell cycle, and induction of programmed cell death.

The quinazoline (B50416) core is a well-established framework for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov EGFR is a transmembrane tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival; its overactivity is a hallmark of various cancers. nih.govwebofproceedings.org Derivatives of 4-anilinoquinazoline (B1210976), which share a structural resemblance to the target compound, are known to competitively inhibit ATP binding at the catalytic site of protein kinases. nih.gov

Research has shown that modifications on the quinazoline ring are crucial for potent inhibitory activity. For instance, a series of 4-anilinoquinazolines with C-C multiple bond substitutions at the 6-position were synthesized and found to significantly inhibit EGFR tyrosine kinase activity. drugbank.com These compounds effectively blocked the EGF-mediated phosphorylation of EGFR in A431 cells. drugbank.com The development of dual EGFR and HER2 (human epidermal growth factor receptor 2) inhibitors has also been a focus, as overexpression of these receptors is seen in numerous cancers, including breast, gastric, and bladder cancer. webofproceedings.orgnih.gov The 4-anilinoquinazoline structure is a key component in many of these targeted inhibitors. webofproceedings.org

A key outcome of inhibiting oncogenic signaling pathways is the disruption of the cancer cell cycle and the induction of apoptosis (programmed cell death). Derivatives of 4-anilinoquinazoline have demonstrated the ability to induce both of these effects.

For example, certain 4-anilinoquinazoline analogues were found to cause cell cycle arrest and trigger apoptosis. drugbank.com One study on a series of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine derivatives showed that the lead compound induced cell cycle arrest at the G2 phase in colorectal cancer cells. nih.gov This arrest was accompanied by the activation of the intrinsic apoptotic pathway, evidenced by the activation of caspase-9 and the executioner caspases-3 and 7, as well as nuclear fragmentation. nih.gov The induction of apoptosis is a critical mechanism for the cytotoxic effects of these compounds against tumor cells. nih.gov Some quinazoline-chalcone derivatives have also been reported to exhibit strong growth inhibitory activity by inducing cell cycle arrest and apoptosis. nih.govnih.gov

p21-Activated Kinase 4 (PAK4) is a key regulator of various cellular processes, including proliferation, migration, and invasion, and is overexpressed in multiple tumor types. nih.govresearchgate.net It has emerged as a significant target for anticancer drug discovery. nih.gov A novel class of PAK4 inhibitors based on a 6-chloro-4-aminoquinazoline-2-carboxamide scaffold has been developed through structure-based drug design. acs.orgnih.gov

These inhibitors were designed starting from a 2,4-diaminoquinazoline series, with optimization guided by X-ray crystallography. nih.gov One of the most potent compounds, designated as 31 (CZh226) , exhibited remarkable selectivity for PAK4 over other kinases like PAK1. acs.orgnih.gov This compound effectively inhibited the migration and invasion of A549 tumor cells by regulating the downstream signaling pathways directed by PAK4. acs.orgnih.gov The inhibition of PAK4 and its effectors like LIMK1 and Cofilin can mitigate cancer cell motility. nih.gov The synergy of PAK inhibitors with other anticancer agents, such as CDK4/6 inhibitors, is also an area of active investigation, with combinations showing the potential to induce apoptosis more effectively than single agents. plos.org

The anticancer potential of this compound derivatives has been validated through in vitro testing against a panel of human cancer cell lines.

One potent derivative, a 6-chloro-4-aminoquinazoline-2-carboxamide compound, was shown to effectively inhibit the invasion and migration of A549 (non-small cell lung cancer) cells. nih.gov Other quinazoline derivatives have demonstrated significant antiproliferative activity against various cell lines. For instance, a quinazoline-chalcone derivative displayed high activity against MCF7 (breast cancer), K-562 (leukemia), RPMI-8226 (leukemia), and HCT-116 (colon cancer) cell lines, with GI50 values in the micromolar range. nih.govrsc.org Further studies on different series of quinazoline-based compounds have reported cytotoxicity against A-549 , MCF-7 , HepG2 (liver cancer), and HCT-116 cells. nih.gov

| Compound Class | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| 6-Chloro-4-aminoquinazoline-2-carboxamide | A-549 | Non-Small Cell Lung Cancer | Inhibition of migration and invasion | nih.gov |

| Quinazoline-Chalcone Derivative (14g) | MCF7 | Breast Cancer | High antiproliferative activity (GI50: 0.622–1.81 μM) | nih.govrsc.org |

| Quinazoline-Chalcone Derivative (14g) | HCT-116 | Colon Cancer | High antiproliferative activity (GI50: 0.622–1.81 μM) | nih.govrsc.org |

| Quinazoline Derivative (20e) | A-549 | Non-Small Cell Lung Cancer | Significant cytotoxicity (IC50: 7.21 μM) | nih.gov |

| Quinazoline Derivative (20e) | MCF-7 | Breast Cancer | Significant cytotoxicity (IC50: 3.96 μM) | nih.gov |

Antimicrobial and Antibacterial Activity

Beyond their anticancer properties, quinazoline-based structures have been explored for their potential to combat microbial infections.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it an established target for antimicrobial agents. nih.govresearchgate.net Inhibitors like trimethoprim (B1683648) have long been used, but growing bacterial resistance necessitates the development of new drugs. researchgate.net

Quinazoline derivatives have emerged as promising candidates for new bacterial DHFR inhibitors. nih.gov Research into 2,4-diaminoquinazolines has revealed compounds with excellent potency against bacterial DHFR, including strains resistant to trimethoprim. researchgate.net For example, certain quinazolinone derivatives showed high inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) and Escherichia coli DHFR (EcDHFR). nih.gov Specifically, compound 3d was a potent inhibitor of SaDHFR, while compound 3e was more potent than trimethoprim against EcDHFR. nih.gov The development of pyrimidine-clubbed benzimidazole (B57391) derivatives, which may include a chloro-substituent, has also yielded compounds with significant antibacterial activity, likely through DHFR inhibition. mdpi.com These findings highlight the potential of the quinazoline scaffold in designing novel antibacterial agents that can overcome existing resistance mechanisms. nih.govmdpi.com

| Compound | Target Enzyme | Organism | Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 3d | DHFR | Staphylococcus aureus | 0.769 ± 0.04 μM | nih.gov |

| Trimethoprim (Reference) | DHFR | Staphylococcus aureus | 0.255 ± 0.014 μM | nih.gov |

| Compound 3e | DHFR | Escherichia coli | 0.158 ± 0.01 μM | nih.gov |

| Trimethoprim (Reference) | DHFR | Escherichia coli | 0.226 ± 0.014 μM | nih.gov |

Anti-biofilm Formation Studies

The formation of bacterial biofilms is a significant mechanism of antibiotic resistance. Research into quinazoline-based compounds has identified their potential to inhibit this process. A library of compounds based on a 2-aminoquinazoline (B112073) (2-AQ) scaffold was explored for its anti-biofilm capabilities against Mycobacterium smegmatis, resulting in the identification of derivatives with notable biofilm inhibition activity. nih.gov

Further studies synthesized novel 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones and tested their ability to inhibit biofilm formation in both gram-positive (methicillin-resistant Staphylococcus aureus, MRSA) and gram-negative (Acinetobacter baumannii) bacteria. nih.gov Several analogues demonstrated efficient inhibition of biofilm formation in MRSA, with IC₅₀ values in the micromolar range. nih.gov For instance, derivatives with 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl substituents were particularly effective against MRSA. nih.gov

Efficacy against Multi-drug Resistant Bacteria (e.g., A. baumannii, MRSA)

The quinazoline scaffold is a promising starting point for developing agents effective against multi-drug resistant (MDR) bacteria. The primary mechanism explored is the inhibition of virulence factors, such as biofilm formation, which is crucial for the persistence of MDR pathogens. nih.gov

In a specific study, newly synthesized 2-(2-amino-6-arylpyrimidin-4-yl) quinazolin-4(3H)-ones were assayed for their activity against MRSA and A. baumannii. nih.gov The results indicated that while several analogues were potent biofilm inhibitors against MRSA, further optimization would be needed to enhance activity against A. baumannii. nih.gov The study successfully identified compounds with IC₅₀ values around 20 μM for MRSA, establishing these quinazoline derivatives as viable candidates for further development in the fight against this challenging pathogen. nih.gov

Antifungal Properties (e.g., against Candida albicans)

The quinazoline nucleus is recognized for its potential to yield compounds with a wide array of pharmacological actions, including antifungal properties. nih.gov While research on this compound itself is specific, related heterocyclic systems demonstrate notable antifungal efficacy. For instance, studies on 2-chloro-3-hydrazinylquinoxaline, a quinoxaline (B1680401) derivative, have shown it to be effective against various Candida species, particularly Candida krusei, and it also possesses anti-inflammatory properties. nih.gov

Other research into hydrazine-based compounds has shown them to be fungicidal against Candida albicans, including drug-resistant clinical isolates, and effective at preventing biofilm formation. youtube.com Similarly, derivatives of 2-aminobenzoic acid have been synthesized and shown to inhibit the growth and biofilm formation of fluconazole-resistant C. albicans. mdpi.com These findings for structurally related molecules underscore the potential of heterocyclic compounds, including quinazoline derivatives, as a basis for the development of new antifungal agents.

Anti-inflammatory Effects

Derivatives of the quinazoline scaffold have been a focus of anti-inflammatory drug discovery. A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential. nih.govdrugbank.com Many of these compounds exhibited good activity, with one particular derivative (compound 4) showing the highest activity, with an IC₅₀ value of 1.772 µg/ml, which was comparable to the standard reference drug, diclofenac (B195802) sodium. nih.govdrugbank.comdntb.gov.ua The therapeutic effect of such non-steroidal anti-inflammatory drugs (NSAIDs) often comes from the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins. nih.gov

In another study, derivatives of 3-Amino-6-methoxyl-2-methyl-4(3H)-quinazolinone were synthesized and screened for in-vivo anti-inflammatory activity. researchgate.net The results indicated that these compounds possessed higher anti-inflammatory activity than the standard drug indomethacin. researchgate.net

| Compound Series | Most Active Compound | IC₅₀ (µg/ml) | Reference Standard | Source |

|---|---|---|---|---|

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | Compound 4 | 1.772 | Diclofenac Sodium | drugbank.comdntb.gov.ua |

Potential in Neurodegenerative Disease Therapy (e.g., Alzheimer's Disease)

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry for its ability to form the basis of multi-target drugs, a crucial strategy for complex multifactorial diseases like Alzheimer's. nih.govdrugbank.comdntb.gov.ua Literature reviews reveal that quinazoline derivatives have a broad therapeutic potential for Alzheimer's disease, acting as inhibitors of key pathological players such as cholinesterases, β-amyloid (Aβ) aggregation, and monoamine oxidases. nih.govdrugbank.comnih.gov This multi-target approach allows a single compound to address several aspects of the disease's pathology, such as cholinergic deficits, neurotoxic plaque formation, and neuroinflammation. nih.govnih.govdrugbank.com

Cholinesterase (AChE, BChE) Inhibition

A key strategy in symptomatic Alzheimer's treatment is to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov Numerous studies have focused on designing quinazoline derivatives for this purpose. A recent study developed a series of quinazolinone-based compounds intended as multifunctional agents with both cholinesterase-inhibiting and anti-inflammatory effects. nih.gov Several of these derivatives (6f, 6h, and 7b) showed promising anti-acetylcholinesterase activity. nih.gov

Another research effort designed N-methylpropargylamino-quinazoline derivatives as multipotent agents targeting cholinesterases and other pathways. This work highlights the versatility of the 4-aminoquinazoline structure for achieving affinity towards cholinesterase enzymes.

| Compound Series | Target Enzyme | Most Potent Compounds | Reported Activity | Source |

|---|---|---|---|---|

| Quinazolinone-based derivatives | AChE | 6f, 6h, 7b | Promising anti-acetylcholinesterase activity | nih.gov |

| Quinazoline derivatives (AV series) | Human Cholinesterase (hChE) | AV-1, AV-2, AV-3 | Balanced and significant inhibition | nih.gov |

Monoamine Oxidase (MAO-A/B) Modulation

Monoamine oxidases (MAO-A and MAO-B) are enzymes that regulate neurotransmitter levels, and their dysregulation is implicated in neurodegenerative diseases. nih.gov MAO-B, in particular, is often overexpressed in Alzheimer's disease. Inhibitors of these enzymes can help correct neurotransmitter imbalances and reduce the production of toxic byproducts like hydrogen peroxide. nih.gov

The quinazoline scaffold has been successfully utilized to create potent MAO inhibitors. One study focused on quinazolinone amino acid hydrazides, which were found to be selective and powerful inhibitors of MAO-A. nih.gov Compound 15 in this series, 2-(2-(Benzo[d] drugbank.comdntb.gov.uadioxol-5-yl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)acetohydrazide, showed an IC₅₀ of 2.1x10⁻⁹ M and a high selectivity index for MAO-A. nih.gov In another approach, N-methylpropargylamino-quinazoline derivatives were developed to target both cholinesterases and MAO enzymes. This research identified compound II-6h as a promising candidate with a selective MAO-B inhibition profile.

| Compound Series | Most Potent Compound | Target | IC₅₀ (M) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| Quinazolinone amino acid hydrazides | Compound 7 | MAO-A | 3.6 x 10⁻⁹ | - | nih.gov |

| Compound 10 | MAO-A | 2.8 x 10⁻⁹ | - | nih.gov | |

| Compound 15 | MAO-A | 2.1 x 10⁻⁹ | 39524 | nih.gov | |

| N-methylpropargylamino-quinazolines | Compound II-6h | MAO-B | - | Selective profile |

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by the Leishmania protozoan, remains a significant global health issue with a need for new and effective treatments. The quinazoline scaffold has emerged as a promising starting point for the development of novel antileishmanial agents.

In one study, a series of 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives were synthesized and evaluated for their biological activities. The research found that these compounds exhibited promising antileishmanial properties. Notably, one derivative, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one, demonstrated particularly potent in vitro activity against Leishmania donovani, the species responsible for visceral leishmaniasis. Its activity was found to be significantly higher than the standard drugs amphotericin B deoxycholate and miltefosine.

Inhibition of Leishmania N-Myristoyltransferase (NMT)

N-Myristoyltransferase (NMT) is an essential enzyme in Leishmania parasites, responsible for a key protein modification process. Its inhibition is considered a valid strategy for developing new antileishmanial drugs. While NMT has been genetically and pharmacologically validated as a drug target in Leishmania donovani, studies specifically identifying this compound or its direct derivatives as inhibitors of this enzyme are not prominent in the current scientific literature. Research into NMT inhibitors has largely focused on other chemical scaffolds, such as pyrazolyl sulfonamides and various natural products. nih.gov

Other Therapeutic Potentials (e.g., Antidiabetic, Antihypertensive, Antiviral, Antiparasitic, Anticonvulsant, Analgesic, Antioxidant)

The versatility of the quinazoline scaffold is highlighted by its exploration across a wide array of therapeutic areas. mdpi.com

Antihypertensive Activity: Derivatives of 4-amino-6,7-dimethoxyquinazoline are well-established as potent antihypertensive agents. nih.govacs.org These compounds, which are structurally very similar to this compound, often function as alpha-1 adrenoceptor antagonists. nih.gov A notable example is Alfuzosin, which was developed from a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines and selected for clinical evaluation due to its significant antihypertensive activity and high selectivity for peripheral alpha-1 adrenoceptors. nih.govacs.org The parent compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, is a key synthetic intermediate for such drugs. tcichemicals.com

Antiviral Activity: The quinazoline core is present in molecules investigated for antiviral effects. A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and showed high activity against Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov Optimization of this series led to a compound with a high inhibitory effect (IC50 = 0.157 μM) and a good selectivity index. nih.gov Other studies have reported on 4-thioquinazoline derivatives containing a chalcone (B49325) moiety that exhibit antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds showing superior efficacy compared to the commercial agent Ribavirin. mdpi.com Furthermore, 2-Methylquinazolin-4(3H)-one was identified as having significant antiviral properties against the H1N1 influenza A virus. mdpi.com

Anticonvulsant Activity: As noted previously, the antagonism of NMDARs by quinazolinone derivatives is strongly linked to anticonvulsant effects. emanuscript.techresearchgate.net Various in silico and in vivo studies have confirmed that this class of compounds can have potent anticonvulsant activity in models of chemically induced seizures. emanuscript.tech

Analgesic and Anti-inflammatory Activity: Certain quinazolinone derivatives have been evaluated for their analgesic properties. For example, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one showed significant analgesic activity in mice. In addition to analgesic effects, derivatives of 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline have demonstrated anti-inflammatory potential.

Antioxidant Activity: The antioxidant potential of the quinazoline scaffold has also been investigated. Studies on 2-substituted quinazolin-4(3H)-ones revealed that antioxidant activity is highly dependent on the substitution pattern. nih.gov The presence of hydroxyl groups on a phenyl ring at position 2, particularly in ortho or para positions, was found to be crucial for potent radical scavenging activity. nih.gov One derivative, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one, was identified as a potent antioxidant with promising metal-chelating properties. nih.gov

Table 2: Diverse Therapeutic Activities of Quinazoline Derivatives

| Activity | Derivative Class/Compound | Finding | Reference |

|---|---|---|---|

| Antihypertensive | Alfuzosin | Effective alpha 1-adrenoceptor antagonist | nih.govacs.org |

| Antiviral | 4-anilino-6-aminoquinazoline derivative | IC50 = 0.157 μM against MERS-CoV | nih.gov |

| Antiviral | 2-Methylquinazolin-4(3H)-one | IC50 = 23.8 μg/mL against H1N1 influenza | mdpi.com |

| Antioxidant | 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | Potent radical scavenger (EC50 = 7.5 μM in DPPH assay) | nih.gov |

Heparanase Inhibition Studies

Heparanase is an endo-β-D-glucuronidase that degrades heparan sulfate (B86663) chains and is implicated in cancer progression and inflammation, making it an attractive therapeutic target. nih.govfrontiersin.org The development of heparanase inhibitors has primarily focused on heparin mimetics, which are structurally related to the enzyme's natural substrate. nih.govnih.gov While there is a significant effort to discover small-molecule heparanase inhibitors, a review of the scientific literature indicates that derivatives of this compound have not been a primary focus of these investigations. nih.govchemrxiv.org The current landscape of heparanase inhibitor research is dominated by saccharide-based compounds, and none have yet been approved as drugs for clinical use. nih.govchemrxiv.org

Mechanistic Investigations of 2 Chloro 6 Methoxyquinazolin 4 Amine Biological Action

Molecular Target Identification and Validation

Research into the biological action of 4-anilinoquinazoline (B1210976) derivatives, a class of compounds structurally related to 2-Chloro-6-methoxyquinazolin-4-amine, has identified several key molecular targets. A high-throughput screening of a similar compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, identified it as a potent inducer of apoptosis nih.govresearchgate.net. Further investigation revealed that this compound's mechanism involves the inhibition of tubulin polymerization nih.govresearchgate.net. Tubulin is a critical protein component of microtubules, which are essential for cell structure, intracellular transport, and cell division. By disrupting tubulin function, these compounds can arrest the cell cycle and trigger programmed cell death.

In other contexts, quinazoline (B50416) scaffolds are well-known inhibitors of protein kinases. mdpi.com Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. mdpi.com For instance, studies on 6-chloro-4-aminoquinazoline derivatives have identified p21-Activated Kinase 4 (PAK4) as a specific molecular target. acs.org PAK4 is involved in cellular processes such as migration and invasion, making it a relevant target for anticancer therapies. acs.org The validation of these targets is typically achieved through a combination of biochemical assays, cellular activity studies, and structural biology to confirm direct interaction and functional modulation.

Receptor and Enzyme Binding Affinity Studies

The potency of a compound is often quantified by its binding affinity to its molecular target. For the 4-anilinoquinazoline analog, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, its biological activity was determined through cellular assays. It was found to be a highly active inducer of apoptosis with an EC50 for caspase activation of 2 nM and a potent inhibitor of cell proliferation with a GI50 of 2 nM in T47D breast cancer cells nih.govresearchgate.net.

In the context of enzyme inhibition, studies on a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives demonstrated potent binding to PAK4. The binding affinity, expressed as the inhibition constant (Kᵢ), was used to evaluate the structure-activity relationships. For example, one of the optimized compounds in this series displayed a Kᵢ of 0.016 μM for PAK4, indicating strong binding affinity acs.org. Such studies are essential for optimizing lead compounds to enhance their potency and selectivity for the intended biological target.

| Compound | Target/Assay | Result | Cell Line |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Caspase Activation (EC₅₀) | 2 nM | T47D |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Cell Proliferation Inhibition (GI₅₀) | 2 nM | T47D |

| 6-chloro-4-aminoquinazoline-2-carboxamide derivative (Compound 25) | PAK4 Inhibition (Kᵢ) | 0.016 µM | N/A (Biochemical Assay) |

| 6-chloro-4-aminoquinazoline-2-carboxamide derivative (Compound 37) | PAK4 Inhibition (Kᵢ) | 0.017 µM | N/A (Biochemical Assay) |

Cellular Pathway Modulation

The interaction of this compound and its analogs with their molecular targets initiates a cascade of events that modulate cellular pathways. The inhibition of tubulin polymerization by 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine directly impacts the formation and function of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division nih.gov. This disruption leads to mitotic arrest and subsequently activates the intrinsic apoptotic pathway, characterized by the activation of effector caspases like caspase-3 nih.gov.

For quinazoline derivatives that target kinases, the effects on cellular pathways are typically related to the specific signaling cascade regulated by that kinase. The inhibition of PAK4 by 6-chloro-4-aminoquinazoline derivatives has been shown to potently inhibit the migration and invasion of A549 tumor cells acs.org. This is achieved by regulating the downstream signaling pathways directed by PAK4, which are involved in cytoskeletal dynamics and cell motility acs.org. By blocking these pathways, the compounds can reduce the metastatic potential of cancer cells.

Structure-Activity Relationship (SAR) Analysis for Therapeutic Efficacy

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For quinazoline derivatives, extensive SAR studies have been conducted to optimize their therapeutic properties.

The biological activity of the quinazoline scaffold is highly dependent on the nature and position of its substituents.

C-2 Position : The substituent at the C-2 position can significantly influence activity. For instance, in the development of PAK4 inhibitors, incorporating a carboxamide group at the C-2 position was found to be crucial for improving selectivity acs.org. The phenyl group at the C-2 position of quinazoline is an essential requirement for BCRP inhibition. nih.gov

C-4 Position : An amine or substituted amine at the C-4 position is a common feature in many biologically active quinazolines and is often essential for activity. nih.govnih.gov The 4-anilinoquinazoline moiety, for example, is critical for activity in many kinase inhibitors nih.gov.

C-6 and C-7 Positions : Substitutions at these positions can have varied effects depending on the target. In the case of apoptosis-inducing 4-anilinoquinazolines, substitution at the 6- and 7-positions of the quinazoline core was found to decrease potency nih.govresearchgate.net. Conversely, in the context of PAK4 inhibition, a chloro group at the C-6 position was found to be beneficial for selectivity compared to its removal or placement at the C-7 position acs.org. Specifically, removing the 6-chloro group caused a slight decrease in potency and a significant reduction in selectivity, while moving it to the C-7 position also resulted in reduced selectivity acs.org.

| Position | Substituent Effect | Target/Activity |

|---|---|---|

| C-2 | Carboxamide group improves selectivity | PAK4 Inhibition |

| C-4 | Amine or substituted amine is often essential for activity | General Anticancer/Antimicrobial |

| C-6 | Substitution (e.g., methoxy) decreases potency | Apoptosis Induction |

| C-6 | Chloro group enhances selectivity | PAK4 Inhibition |

| C-7 | Substitution decreases potency | Apoptosis Induction |

| C-7 | Chloro group reduces selectivity compared to C-6 | PAK4 Inhibition |

The specific functional groups on the quinazoline ring play distinct roles in mediating interactions with biological targets.

Halogen Group : The chlorine atom at the C-2 position acts as an electron-withdrawing group, which can increase the electrophilicity at position 4 . Halogens like chlorine can also participate in halogen bonding, a non-covalent interaction with Lewis bases (such as oxygen or nitrogen atoms) in the protein's binding pocket, which can contribute to binding affinity and stability. nih.govresearchgate.netsemanticscholar.org In the case of the 6-chloro derivatives targeting PAK4, the chloro group lies in an entrance region and forms van der Waals interactions with amino acid residues such as Phe397, Glu399, and Ile327, contributing to the compound's selectivity profile acs.org.

Methoxy (B1213986) Group : The methoxy group at the C-6 position is an electron-donating group through resonance . Methoxy groups can influence a compound's physicochemical properties, such as solubility and metabolic stability nih.gov. They can also engage in hydrogen bonding with the target protein or displace water molecules from the binding site, contributing to binding energy. The combination of its electronic and steric properties often results in unique effects on ligand-target binding nih.gov.

Amino Group : The amino group at the C-4 position is frequently a key pharmacophoric element. It can act as a hydrogen bond donor, forming critical interactions with the backbone of the protein target. In many kinase inhibitors, this group forms hydrogen bonds with the hinge region of the kinase ATP-binding site, which is a common feature for potent inhibition.

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The quinazoline ring system provides a relatively rigid scaffold, but the substituents can have varying degrees of flexibility. For the PAK4 inhibitors with a C-2 carboxamide side chain, studies indicated that the conformation of this side chain is critical to the activity of the compounds acs.org. If the side chain cannot adopt the correct orientation to make favorable interactions with the target, a dramatic decrease in activity is observed acs.org. This highlights that even small changes which affect the preferred conformation of a molecule can have a profound impact on its pharmacological activity.

Preclinical Evaluation and in Vivo Studies

In Vivo Efficacy in Disease Models

Derivatives of 2-Chloro-6-methoxyquinazolin-4-amine have been synthesized and evaluated for their effectiveness in murine models of infectious diseases, including bacterial peritonitis and visceral leishmaniasis.

In a murine model of lethal peritonitis caused by Acinetobacter baumannii, a derivative of this compound was investigated for its in vivo efficacy. google.com Mice were administered a lethal dose of the bacteria and subsequently treated with a quinazoline (B50416) derivative. google.com This line of research highlights the potential of this class of compounds in combating severe bacterial infections. google.com

Furthermore, the antileishmanial potential of 2,4-disubstituted quinazolines derived from this compound has been assessed. usf.edu Two derivatives, identified as compounds 2.6 and 2.31, were selected for in vivo evaluation in a murine model of visceral leishmaniasis based on their promising in vitro activity against Leishmania donovani. usf.edu The study reported a reduction in liver parasitemia, demonstrating a degree of in vivo efficacy for these derivatives. usf.edu Specifically, at a given dosage, compound 2.6 reduced liver parasitemia by 12%, while compound 2.31 resulted in a 24% reduction. usf.edu These findings underscore the potential of the 2,4-disubstituted quinazoline scaffold as a basis for developing new antileishmanial agents. usf.edu

There is no specific information available in the searched literature regarding the in vivo efficacy of this compound itself in tumor models.

Interactive Data Table: In Vivo Efficacy of this compound Derivatives

| Disease Model | Compound Type | Key Findings | Reference |

| Murine Model of Lethal Peritonitis (A. baumannii) | Derivative of this compound | Assessed for in vivo efficacy post-lethal dose challenge. | google.com |

| Murine Model of Visceral Leishmaniasis (L. donovani) | Derivative 2.6 | 12% reduction in liver parasitemia. | usf.edu |

| Murine Model of Visceral Leishmaniasis (L. donovani) | Derivative 2.31 | 24% reduction in liver parasitemia. | usf.edu |

Pharmacodynamic Profiling in Animal Models

Detailed pharmacodynamic profiling for this compound in animal models is not extensively documented in the available research. However, pharmacokinetic studies, which are often conducted alongside pharmacodynamic assessments, were performed for the derivatives active in the visceral leishmaniasis model. usf.edu The selection of compounds 2.6 and 2.31 for in vivo efficacy testing was based on their sub-micromolar in vitro potency and selectivity. usf.edu

The broader class of quinazoline derivatives has been studied for various pharmacodynamic effects, particularly as inhibitors of specific cellular targets. For instance, studies on other quinazoline compounds have investigated their role as heparanase inhibitors, which can impact tumor growth and metastasis. google.com While not directly linked to this compound, this indicates a potential mechanism of action for related compounds in oncology.

Research into N-methylpropargylamino-quinazoline derivatives, for which this compound served as a synthetic precursor, included in silico predictions of pharmacokinetic profiles, suggesting that these types of molecules are designed for favorable bioavailability and blood-brain barrier permeation. nih.govresearchgate.net

Interactive Data Table: Pharmacodynamic-Related Information for this compound Derivatives

| Study Focus | Compound Type | Relevant Information | Reference |

| Visceral Leishmaniasis | Derivatives 2.6 and 2.31 | Selected for in vivo studies based on in vitro potency and selectivity. | usf.edu |

| Alzheimer's Disease Research | N-methylpropargylamino-quinazoline derivatives | Synthesized from this compound; evaluated for potential blood-brain barrier permeation. | nih.govresearchgate.net |

| Heparanase Inhibition | General Quinazoline Derivatives | Investigated as a potential anti-tumor mechanism. | google.com |

Advanced Research Methodologies and Computational Studies

Spectroscopic and Spectrometric Characterization Techniques

The definitive identification of 2-Chloro-6-methoxyquinazolin-4-amine is accomplished through a combination of spectroscopic methods that probe the molecule's atomic and molecular properties.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H-NMR: Proton NMR spectra provide data on the chemical environment, connectivity, and number of different types of protons. In a study synthesizing derivatives of this compound, this compound was characterized as a key intermediate. nih.gov The ¹H-NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). nih.gov The observed chemical shifts (δ) and their assignments are detailed in the table below. nih.gov

Interactive Data Table: ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 8.17 | Singlet | - | 2H (likely NH₂) |

| 7.66 | Doublet | 2.8 | 1H (Aromatic H) |

| 7.56 | Doublet | 9.0 | 1H (Aromatic H) |

| 7.44 | Doublet of doublets | 9.1, 2.7 | 1H (Aromatic H) |

| 3.87 | Singlet | - | 3H (Methoxy, -OCH₃) |

Data sourced from a 500 MHz spectrometer in DMSO-d6. nih.gov

¹³C-NMR: Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify their chemical environments, such as whether they are part of an aromatic ring or a methoxy (B1213986) group. While studies confirm that ¹³C-NMR spectra were recorded for the characterization of this compound and its subsequent derivatives, the specific chemical shift data for this intermediate are often located within supplementary documentation of research articles and not in the main text. nih.govresearchgate.net

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. For a compound like this compound, IR analysis would be expected to show specific vibrational bands corresponding to N-H bonds in the amine group, C-O bonds of the methoxy ether, C-Cl bond, and the aromatic C=C and C=N bonds of the quinazoline (B50416) ring system. While a standard technique for characterization, specific IR absorption data for this compound were not detailed in the reviewed literature.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the exact molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the identity of novel synthetic compounds. Research groups have utilized advanced systems like the Q Exactive Plus mass spectrometer and Agilent LC/MSD TOF systems to analyze compounds derived from this compound, confirming their structures with high accuracy. nih.govusf.edugoogle.com This technique is essential for verifying the successful synthesis of the target molecule before its use in subsequent reactions.

Liquid chromatography (LC) coupled with mass spectrometry (MS) and a UV detector is a primary method for assessing the purity of synthesized compounds. Research involving this compound as a synthetic intermediate reports the use of Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) systems. nih.govgoogle.com These methods are used to confirm the purity of final products, often demonstrating greater than 95% purity, which is a critical requirement for subsequent biological testing. nih.govgoogle.com The LC system separates the compound from any impurities, while the UV and MS detectors provide simultaneous confirmation of its identity. nih.gov

In Vitro Cell-Based Assays

While this compound is primarily a synthetic intermediate, its derivatives have been subjected to various in vitro assays to determine their biological effects, particularly their impact on cell health.

Cytotoxicity and cell viability assays are fundamental in drug discovery to evaluate the potential toxic effects of a chemical compound on living cells. These assays measure parameters like cell membrane integrity, metabolic activity, or cell proliferation.

In studies focused on developing therapeutic agents for Alzheimer's disease, a series of N-methylpropargylamino-quinazoline derivatives, synthesized from this compound, were evaluated for their cytotoxicity. nih.govresearchgate.net The researchers assessed the compounds' effects on both undifferentiated and differentiated human neuroblastoma SH-SY5Y cells. nih.govresearchgate.net

A common method employed in these studies is the MTT assay, a colorimetric technique that measures cellular metabolic activity. nih.gov In this assay, mitochondrial dehydrogenases in viable cells convert a yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. The amount of formazan produced, measured spectrophotometrically, is proportional to the number of living cells. nih.gov From the resulting dose-response curves, the half-maximal inhibitory concentration (IC₅₀) value is calculated, representing the concentration of a compound that causes a 50% reduction in cell viability. nih.gov This provides a quantitative measure of a compound's cytotoxicity.

Interactive Data Table: General Methodology for Cytotoxicity Testing of Derivatives

| Step | Description |

|---|---|

| Cell Line | Human neuroblastoma SH-SY5Y cells |

| Assay Type | Spectrophotometric assay based on formazan production (e.g., MTT assay) |

| Procedure | 1. Cells are cultured in appropriate media. 2. Cells are treated with varying concentrations of the test compound. 3. After an incubation period, the assay reagent (e.g., MTT) is added. 4. The resulting formazan is solubilized. |

| Measurement | Absorbance is measured at a specific wavelength (e.g., 570 nm). |

| Endpoint | Calculation of the IC₅₀ value from dose-response curves. |

This table outlines the typical methodology used to assess the cytotoxicity of compounds derived from this compound. nih.govresearchgate.net

Cell Proliferation and Migration Assays

The evaluation of a compound's effect on cell proliferation is a cornerstone of anticancer research. For the quinazoline class of compounds, these assays are crucial for determining their cytostatic and cytotoxic potential. A notable example is the derivative 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, which has demonstrated potent activity in cell-based assays. In a study utilizing T47D breast cancer cells, this compound was identified as a highly active inducer of apoptosis, the process of programmed cell death. nih.gov Its efficacy in inhibiting cell proliferation was quantified with a GI₅₀ value of 2 nM, indicating that it can halt the growth of 50% of the cancer cells at a very low concentration. nih.gov

Such assays typically involve seeding cancer cells in microtiter plates, exposing them to various concentrations of the test compound, and measuring cell viability after a set incubation period using reagents like MTT or resazurin. The results provide key data points like GI₅₀ (Growth Inhibition 50), TGI (Total Growth Inhibition), and LC₅₀ (Lethal Concentration 50), which collectively describe a compound's antiproliferative profile. acs.org

Enzyme Inhibition Assays (e.g., for kinases, cholinesterases, MAO-A/B, NMT)

The therapeutic effect of many drugs stems from their ability to inhibit specific enzymes. Assays to determine this inhibitory activity are fundamental in drug discovery.

Kinases: The quinazoline scaffold is a well-established backbone for kinase inhibitors, which are critical in oncology. mdpi.com These compounds often function as ATP-competitive inhibitors, binding to the enzyme's ATP pocket and preventing the phosphorylation cascade that drives cell proliferation. nih.gov A range of 6-arylquinazolin-4-amines have been identified as potent and selective inhibitors of cdc2-like kinases (Clk), particularly Clk1 and Clk4, as well as Dyrk1A, with potencies under 100 nM. nih.gov Other quinazoline derivatives have shown significant inhibitory activity against key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Poly(ADP-ribose)polymerase-1 (PARP-1). mdpi.comnih.gov For instance, certain quinazoline sulfonamide derivatives have demonstrated potent dual inhibition of EGFRT790M and VEGFR-2 with IC₅₀ values as low as 0.0728 and 0.0523 µM, respectively. mdpi.com

Cholinesterases (AChE/BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are primarily investigated for the treatment of Alzheimer's disease. nih.gov While derivatives of other nitrogen-containing heterocycles are known to be moderately active inhibitors of these enzymes, specific inhibitory data for this compound against cholinesterases were not identified in the reviewed literature. nih.gov The standard assay involves measuring the enzymatic hydrolysis of a substrate like acetylthiocholine, where the product reacts with Ellman's reagent to produce a colored anion that can be measured spectrophotometrically.

Monoamine Oxidases (MAO-A/B): Selective inhibitors of MAO-A are targets for antidepressant therapies, while MAO-B inhibitors are pursued for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov Common assay methods are continuous spectrophotometric techniques that measure the formation of products like 4-hydroxyquinoline (B1666331) from the substrate kynuramine (B1673886) for MAO-A, or benzaldehyde (B42025) from the substrate benzylamine (B48309) for MAO-B. nih.gov Despite the therapeutic interest, specific MAO-A or MAO-B inhibition data for this compound were not found in the conducted searches.

N-Myristoyltransferase (NMT): NMT is an enzyme that attaches myristate to proteins, a process crucial for the viability of various fungi, parasites, and for cellular proliferation in cancer. mdpi.com Consequently, NMT is a promising target for antifungal, antiparasitic, and anticancer agents. mdpi.com Research has focused on developing inhibitors, with some success seen in the related quinoline (B57606) scaffold, where compounds have shown balanced activity against the NMT of Plasmodium vivax and Plasmodium falciparum. nih.gov However, literature detailing the investigation of quinazoline derivatives, specifically this compound, as NMT inhibitors was not identified.

Antimicrobial Susceptibility Testing (e.g., Microdilution Techniques)